![molecular formula C19H14ClNO2 B2481413 4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol CAS No. 2101320-10-7](/img/structure/B2481413.png)
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C19H14ClNO2 and a molecular weight of 323.77 g/mol . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and copper.
Medicine: Schiff bases like this compound are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the synthesis of various organic compounds and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions and interact with biological molecules. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable complexes that exhibit unique chemical and biological properties . These complexes can interact with DNA, proteins, and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol can be compared with other similar Schiff bases, such as:
4-chloro-2-methylphenol: This compound has a similar structure but lacks the imino and phenoxy groups, resulting in different chemical and biological properties.
2-chloro-4-methylphenol: Another related compound with a different substitution pattern on the phenol ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-chloro-2-[(4-phenoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCCTQICLSTMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
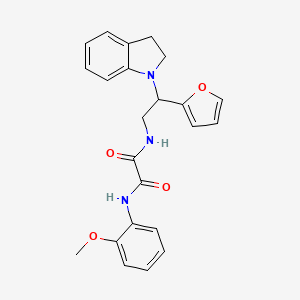
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
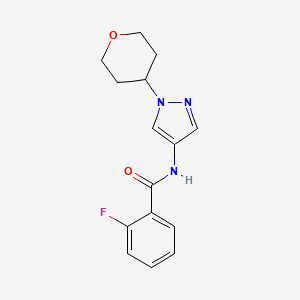
![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)

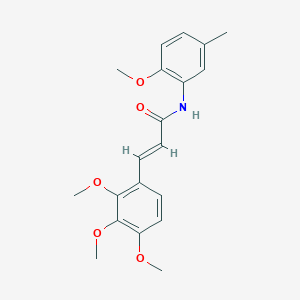
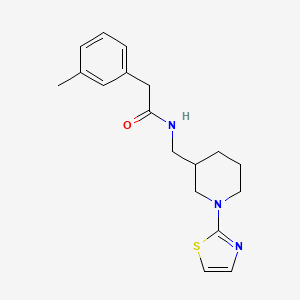
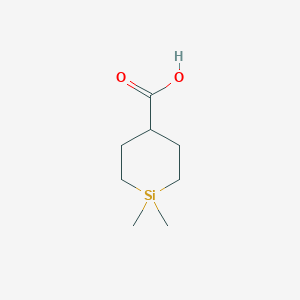
![1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2481346.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)
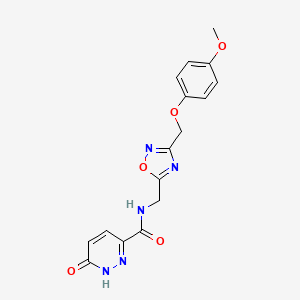
![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)
![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)
